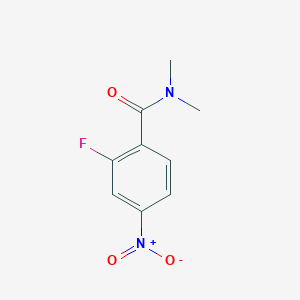

2-fluoro-N,N-dimethyl-4-nitrobenzamide

Description

2-Fluoro-N,N-dimethyl-4-nitrobenzamide (C₉H₉FN₂O₃) is a fluorinated benzamide derivative characterized by a nitro group at the 4-position, a fluorine atom at the 2-position, and dimethylamino substituents on the benzamide nitrogen. This compound is of interest in pharmaceutical chemistry, particularly as a synthetic intermediate or impurity in drug development (e.g., related to Enzalutamide) . Its structural features, including electron-withdrawing substituents (fluoro, nitro) and steric effects from the dimethyl groups, influence its physicochemical behavior and intermolecular interactions in the solid state.

Properties

IUPAC Name |

2-fluoro-N,N-dimethyl-4-nitrobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FN2O3/c1-11(2)9(13)7-4-3-6(12(14)15)5-8(7)10/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEVFQXSTVYAREH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1=C(C=C(C=C1)[N+](=O)[O-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Method 1: Amidation via Acid Chloride

- The acid chloride is reacted with dimethylamine (usually as a hydrochloride salt or in solution) in the presence of a base such as triethylamine to neutralize the generated HCl.

- The reaction is conducted at low temperature (0–5°C) to control reactivity and avoid side reactions.

- After completion, the reaction mixture is quenched with water, and the product is extracted with organic solvents, followed by purification techniques such as recrystallization or chromatography.

Method 2: Direct Amidation of Acid

- 2-Fluoro-4-nitrobenzoic acid is directly coupled with dimethylamine using coupling agents such as carbodiimides (e.g., N,N'-dicyclohexylcarbodiimide, DCC) or carbonyldiimidazole (CDI).

- The reaction proceeds under mild conditions, often at room temperature in solvents like dichloromethane or tetrahydrofuran.

- This method avoids the isolation of the acid chloride intermediate and can be more environmentally benign.

| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Oxidation of 2-fluoro-4-nitrotoluene | Potassium permanganate, aqueous alkaline medium | 80–100°C | 4–6 h | 85–90 | Careful control to avoid overoxidation |

| Conversion to acid chloride | Thionyl chloride, catalytic DMF | Reflux (~70°C) | 2–3 h | 90–95 | Moisture sensitive, handle under dry conditions |

| Amidation via acid chloride | Dimethylamine, triethylamine, DCM solvent | 0–5°C initially, then RT | 2–4 h | 75–85 | Base neutralizes HCl, prevents side reactions |

| Direct amidation via CDI | CDI, dimethylamine, DCM | RT | 4–6 h | 70–80 | Avoids acid chloride intermediate, greener method |

- The purity of the final this compound product is typically confirmed by High-Performance Liquid Chromatography (HPLC), with purity > 98%.

- Structural confirmation is achieved by spectroscopic methods:

- Nuclear Magnetic Resonance (NMR): Characteristic chemical shifts for aromatic protons, fluorine coupling patterns, and amide methyl groups.

- Infrared Spectroscopy (IR): Amide carbonyl stretching around 1650 cm⁻¹, nitro group asymmetric and symmetric stretches near 1520 and 1350 cm⁻¹, and C-F stretching vibrations.

- Mass Spectrometry (MS): Molecular ion peak consistent with the molecular weight of this compound.

- Reaction monitoring by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) ensures completion and detects impurities.

The preparation of this compound involves:

- Initial synthesis of 2-fluoro-4-nitrobenzoic acid by oxidation of 2-fluoro-4-nitrotoluene.

- Conversion to acid chloride or direct amidation using coupling agents.

- Reaction with dimethylamine under controlled conditions to form the target amide.

- Purification and characterization confirm high purity and structural integrity.

These methods balance efficiency, cost, and environmental considerations, with direct amidation methods gaining interest for greener chemistry applications.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-N,N-dimethyl-4-nitrobenzamide can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

Substitution: The fluorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Hydrolysis: Concentrated hydrochloric acid or sodium hydroxide solution.

Major Products

Reduction: 2-Fluoro-N,N-dimethyl-4-aminobenzamide.

Substitution: Various substituted benzamides depending on the nucleophile used.

Hydrolysis: 2-Fluorobenzoic acid and dimethylamine.

Scientific Research Applications

Pharmaceutical Applications

1. Drug Development:

The compound serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors. Its structural modifications allow for the development of enzyme inhibitors, which are crucial in treating diseases such as cancer and bacterial infections .

2. Anticancer Research:

Recent studies have indicated that derivatives of this compound exhibit potential anticancer properties. These compounds have been evaluated for their efficacy against various cancer cell lines, demonstrating promising results in inhibiting tumor growth .

1. Enzyme Inhibition:

The compound has shown effectiveness as an enzyme inhibitor, particularly in the context of metabolic pathways associated with cancer progression. This inhibition is attributed to its ability to interact with specific active sites on target enzymes, modifying their activity .

2. Antimicrobial Properties:

Research indicates that this compound possesses antimicrobial properties, making it a candidate for developing new antibiotics. Its fluorinated structure enhances its interaction with microbial cell membranes, leading to increased permeability and efficacy against resistant strains .

Material Science Applications

1. Polymer Chemistry:

In material science, this compound is explored as a building block for creating novel polymers with enhanced thermal and mechanical properties. Its incorporation into polymer matrices can improve material performance in various applications, including coatings and composites .

2. Photonic Devices:

The compound's unique optical properties make it suitable for applications in photonic devices. Research has focused on its potential use in optoelectronic materials, where its ability to influence light propagation can lead to advancements in display technologies and sensors .

Case Studies

Mechanism of Action

The mechanism of action of 2-fluoro-N,N-dimethyl-4-nitrobenzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The presence of the nitro group can also contribute to its reactivity and potential cytotoxic effects, which are of interest in cancer research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N,N-Dimethyl-4-nitrobenzamide (CAS 7291-01-2)

- Molecular Formula : C₉H₁₀N₂O₃ (lacks the 2-fluoro substituent).

- Key Differences: The absence of fluorine reduces electronegativity at the 2-position, altering electronic distribution and intermolecular interactions. Non-fluorinated analogues typically exhibit lower polarity and may differ in solubility and crystal packing efficiency compared to fluorinated derivatives .

Fluorinated Benzamidamides (e.g., (Z)-2-Fluoro-N′-phenylbenzamidamide)

- Structural Features : These compounds share the 2-fluoro substitution but replace the nitro group with amidamide functionalities.

- Crystal Packing: Polymorphs of (Z)-2-fluoro-N′-phenylbenzamidamide exhibit quasi-isostructurality, where C–H⋯F and N–H⋯F interactions dominate. Energy framework analyses reveal nearly equi-energetic polymorphs with minor conformational differences .

- Comparison : The nitro group in 2-fluoro-N,N-dimethyl-4-nitrobenzamide introduces stronger electron-withdrawing effects, likely reducing basicity at the amide nitrogen compared to amidamide derivatives.

N-(2,4-Difluorophenyl)-2-fluorobenzamide

- Structural Features : Contains two fluorine atoms (2- and 4-positions) and a benzamide backbone.

- Intermolecular Interactions: C–H⋯F and N–H⋯O interactions stabilize its crystal structure.

- Functional Impact: Difluorination may improve metabolic stability in vivo, a property less pronounced in this compound due to its nitro group’s susceptibility to reduction.

4-Substituted Nitrobenzamide Mustards (e.g., SN 23862)

- Structural Context : SN 23862 (2,4-dinitrobenzamide) is a prodrug activated by nitroreductase enzymes. Replacing the 4-nitro group with other substituents modulates cytotoxicity and enzymatic activation .

- Comparison: The 4-nitro group in this compound may confer redox activity, though its dimethylamino substituents likely hinder enzymatic recognition compared to mustards with simpler alkyl groups.

Data Tables

Table 1: Structural and Electronic Comparison

| Compound | Substituents | Key Interactions | Electronic Effects |

|---|---|---|---|

| This compound | 2-F, 4-NO₂, N(CH₃)₂ | C–H⋯O, N–H⋯F (potential) | Strong electron-withdrawing |

| N,N-Dimethyl-4-nitrobenzamide | 4-NO₂, N(CH₃)₂ | C–H⋯O, van der Waals | Moderate electron-withdrawing |

| (Z)-2-Fluoro-N′-phenylbenzamidamide | 2-F, NHPh | C–H⋯F, N–H⋯F | Electron-withdrawing (F) + donating (NHPh) |

| SN 23862 | 2,4-(NO₂)₂ | N–O⋯H (enzyme interactions) | Strongly electron-withdrawing |

Table 2: Physicochemical Properties

Key Research Findings

- Intermolecular Interactions: Fluorine substituents in benzamides promote C–H⋯F and N–H⋯F interactions, which stabilize quasi-isostructural polymorphs . The nitro group’s electron-withdrawing nature may reduce hydrogen-bond donor capacity compared to amidamides.

- Bioactivity: Nitro groups in prodrugs (e.g., SN 23862) are critical for enzymatic activation, but steric hindrance from dimethylamino groups in this compound may limit such applications .

- Crystal Engineering : Fluorinated benzamides are promising for designing supramolecular architectures with tunable properties, though nitro substituents introduce challenges in balancing stability and reactivity .

Biological Activity

2-Fluoro-N,N-dimethyl-4-nitrobenzamide is an organic compound with the molecular formula CHFNO. It features a fluorine atom, a nitro group, and a dimethylamino group attached to a benzamide core. This compound is notable for its diverse applications in scientific research, particularly in chemistry and medicinal fields.

Synthesis of this compound

The synthesis typically involves two primary steps:

- Nitration : Starting with 2-fluorobenzamide, nitration is performed using concentrated nitric acid and sulfuric acid to introduce the nitro group at the para position relative to the fluorine atom.

- Dimethylation : The resulting nitro-substituted intermediate undergoes dimethylation using dimethylamine in the presence of a catalyst (e.g., sodium hydride or potassium carbonate).

Reaction Conditions

| Reaction Type | Reagents | Conditions |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | Concentrated |

| Dimethylation | Dimethylamine, NaH | Controlled temperature |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, such as enzymes and receptors. The presence of the nitro group enhances its reactivity, potentially leading to cytotoxic effects that are of interest in cancer research.

Potential Biological Effects

Case Studies and Research Findings

- Antioxidant Activity : A study investigated the antioxidant properties of related compounds, suggesting that modifications in structure can significantly affect their ability to scavenge reactive oxygen species (ROS) .

- Neuroprotective Effects : Analogous compounds have shown neuroprotective effects in cellular models, indicating that structural features similar to those in this compound could also confer protective benefits against oxidative stress .

- Enzyme Inhibition : Research has highlighted the inhibition of monoamine oxidase B (MAO-B) by structurally related compounds, which plays a crucial role in neurodegenerative diseases .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Feature | Biological Activity |

|---|---|---|

| This compound | Nitro group and fluorine atom | Potential anticancer and antimicrobial |

| 2-Fluoro-N,N-dimethyl-4-aminobenzamide | Amino group instead of nitro | Enhanced neuroprotective effects |

| 4-Nitro-N,N-dimethylbenzamide | Lacks fluorine | Reduced reactivity compared to target compound |

Q & A

Basic: What synthetic strategies are optimal for preparing 2-fluoro-N,N-dimethyl-4-nitrobenzamide, and how do reaction conditions influence yield?

Methodological Answer:

The synthesis typically involves sequential nitration and acylation. For example, starting from 4-fluoro-N,N-dimethylbenzamide, nitration can be achieved using mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to direct nitro-group substitution to the para-position relative to the fluorine atom. Acylation of intermediates may require activating agents like thionyl chloride (SOCl₂) to convert carboxylic acids to reactive acyl chlorides before coupling with dimethylamine . Yield optimization hinges on stoichiometric ratios (e.g., 1.2:1 acyl chloride:amine) and inert atmospheres to prevent hydrolysis .

Basic: Which spectroscopic techniques are most reliable for characterizing this compound?

Methodological Answer:

- NMR : ¹⁹F NMR confirms fluorine presence (δ ≈ -110 ppm for aromatic F), while ¹H NMR identifies dimethylamino protons (δ ~2.8–3.2 ppm, singlet).

- FT-IR : Key peaks include C=O stretch (~1680 cm⁻¹), NO₂ asymmetric stretch (~1520 cm⁻¹), and C-F stretch (~1250 cm⁻¹) .

- Mass Spectrometry : High-resolution ESI-MS can verify the molecular ion ([M+H]⁺) and fragmentation patterns (e.g., loss of NO₂ or F groups) .

Advanced: How do nitro and fluorine substituents complicate X-ray crystallographic analysis of this compound?

Methodological Answer:

The electron-withdrawing nitro group induces planarity in the benzene ring, but fluorine’s small atomic radius can lead to disordered crystal packing. Use SHELX programs (e.g., SHELXL) for refinement, applying restraints for anisotropic displacement parameters of fluorine and nitro groups. Twinning or pseudo-symmetry may require data collection at low temperatures (e.g., 173 K) and high-resolution detectors to resolve overlapping electron densities .

Advanced: What computational approaches predict the electronic properties of this compound?

Methodological Answer:

Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level calculates frontier molecular orbitals (HOMO-LUMO gap), revealing charge distribution influenced by nitro (electron-deficient) and dimethylamide (electron-rich) groups. Solvent effects (e.g., PCM model for DMSO) improve accuracy for dipole moment and polarizability predictions, critical for nonlinear optical (NLO) applications .

Advanced: How is this compound evaluated for pharmacological activity, such as receptor modulation?

Methodological Answer:

In vitro assays using HEK293 cells transfected with target receptors (e.g., glucocorticoid receptors) assess binding affinity via competitive radioligand displacement. For selectivity, compare IC₅₀ values against related receptors. In vivo pharmacokinetics (e.g., metabolic stability in liver microsomes) are studied using LC-MS/MS to quantify parent compound and metabolites .

Advanced: How to resolve contradictions in spectroscopic data, such as unexpected NOE correlations in NMR?

Methodological Answer:

Unexpected Nuclear Overhauser Effects (NOE) may arise from conformational flexibility or dynamic processes. Perform variable-temperature NMR (e.g., 25–60°C) to slow rotation about the amide bond. 2D NOESY or ROESY experiments can differentiate through-space interactions from spin diffusion. Cross-validate with DFT-optimized geometries to identify dominant conformers .

Advanced: What strategies address poor aqueous solubility in biological assays?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.